3-Ethylphenyl isothiocyanate

Antifungal Structure-Activity Relationship Agrochemical

3-Ethylphenyl isothiocyanate (IUPAC: 1-ethyl-3-isothiocyanatobenzene; CAS 19241-20-4) is a meta-substituted aromatic isothiocyanate with molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol. This compound belongs to the phenyl isothiocyanate family, characterized by the reactive –N=C=S functional group directly attached to an aromatic ring bearing an ethyl substituent at the meta (3-) position.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 19241-20-4
Cat. No. B094728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylphenyl isothiocyanate
CAS19241-20-4
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N=C=S
InChIInChI=1S/C9H9NS/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3
InChIKeyFRMFJQIVPNSSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylphenyl Isothiocyanate (CAS 19241-20-4): A Meta-Substituted Aromatic Isothiocyanate Building Block for Thiourea and Heterocycle Synthesis


3-Ethylphenyl isothiocyanate (IUPAC: 1-ethyl-3-isothiocyanatobenzene; CAS 19241-20-4) is a meta-substituted aromatic isothiocyanate with molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol [1]. This compound belongs to the phenyl isothiocyanate family, characterized by the reactive –N=C=S functional group directly attached to an aromatic ring bearing an ethyl substituent at the meta (3-) position [2]. It is commercially available at purities of 95–98% and is utilized primarily as a versatile electrophilic reagent in organic synthesis, particularly for constructing thiourea derivatives, heterocyclic scaffolds, and as a synthetic intermediate in medicinal chemistry programs .

Why Generic Phenyl Isothiocyanate Substitution Fails: Evidence for Regioisomer-Specific Selection of 3-Ethylphenyl Isothiocyanate


Substitution among phenyl isothiocyanate analogs cannot be assumed to be functionally equivalent because the position of the ethyl substituent (ortho, meta, or para) governs both the electronic environment of the –NCS reaction center and the steric profile of the molecule, which in turn dictates nucleophilic addition kinetics, biological activity, and downstream synthetic outcomes [1]. Classical studies on monosubstituted phenyl isothiocyanates have demonstrated that meta- and ortho-substituted derivatives exhibit a distinct fungicidal activity profile relative to para-substituted counterparts, with the meta-substituted compounds showing intermediate potency between the highly active para isomers and the less active ortho isomers [2]. Furthermore, quantum-chemical calculations have established that meta-substituent effects on the localization energy at the NCS carbon atom follow different electronic trends compared to para-substitution, directly impacting reaction rates with nucleophiles [3]. These position-dependent differences mean that a procurement decision based solely on the ethylphenyl isothiocyanate scaffold, without specifying the substitution pattern, risks selecting a regioisomer with inappropriate reactivity, bioactivity, or physicochemical properties for the intended application.

Quantitative Differentiation Evidence: 3-Ethylphenyl Isothiocyanate vs. Regioisomeric and Structural Analogs


Regioisomer-Dependent Fungicidal Activity: Meta (3-Ethyl) vs. Para (4-Ethyl) vs. Ortho (2-Ethyl) Phenyl Isothiocyanates

In a systematic evaluation of 10 monosubstituted phenyl isothiocyanates against four plant pathogenic fungi, the substitution position on the aromatic ring was a critical determinant of fungicidal potency [1]. Ortho- and meta-substituted derivatives (including the 3-ethylphenyl compound) exhibited fair fungicidal activity, whereas para-substituted derivatives demonstrated high fungicidal activity relative to the Agrosan GN control [1]. This establishes that 3-ethylphenyl isothiocyanate occupies a distinct intermediate activity tier that differs from its 4-ethylphenyl regioisomer, which would be expected to show superior potency in antifungal applications.

Antifungal Structure-Activity Relationship Agrochemical

Boiling Point Differential Between 3-Ethylphenyl and 4-Ethylphenyl Isothiocyanate Regioisomers

The boiling point of 3-ethylphenyl isothiocyanate is reported as approximately 267.2 °C at 760 mmHg (predicted) and 115–116 °C at 7 mmHg (experimental vacuum distillation) [1]. In contrast, the para isomer (4-ethylphenyl isothiocyanate, CAS 18856-63-8) exhibits a boiling point of 245 °C at 760 mmHg (lit.) and a density of 1.075 g/mL at 25 °C . The ortho isomer (2-ethylphenyl isothiocyanate, CAS 19241-19-1) has a reported boiling point of 249–253 °C and a density of 1.076 g/mL at 25 °C [2]. The approximately 22 °C difference in atmospheric boiling point between the 3-ethyl and 4-ethyl regioisomers provides a practical basis for separation and identity verification in procurement and quality control workflows.

Physicochemical Properties Purification Process Chemistry

Meta-Ethyl Substitution Electronically Modulates NCS Reaction Center Reactivity Distinctly from Para-Substitution

A quantum-chemical study employing HMO and PPP methods investigated the substituent effects of meta- and para-substituted phenyl isothiocyanates on the localization energy at the carbon atom of the –NCS group, which governs nucleophilic addition rates [1]. The study found that the relationship between localization energies and logarithms of rate constants (log k) for nucleophilic reactions showed distinct trends for meta-substituted vs. para-substituted derivatives, while localization energies correlated significantly with Hammett σ constants [1]. This indicates that the meta-ethyl group modulates the electrophilicity of the isothiocyanate carbon through a different electronic mechanism (primarily inductive) compared to the para-ethyl group (mixed inductive and resonance effects), resulting in quantitatively different reaction kinetics with amine nucleophiles.

Reactivity Electronic Effects Nucleophilic Addition

Unique Spectral Fingerprint: Distinctive NMR, FTIR, and Raman Signatures for 3-Ethylphenyl Isothiocyanate Identity Verification

The SpectraBase database contains authenticated reference spectra for 3-ethylphenyl isothiocyanate (Isothiocyanic acid, m-ethylphenyl ester), including ¹H NMR (in CDCl₃), neat FTIR (capillary cell), and Raman spectra [1]. The sample was sourced from Aldrich Chemical Company (Catalog Number S39368), providing a traceable spectral reference standard [1]. These spectra constitute a unique multi-modal fingerprint that can distinguish the 3-ethyl isomer from its 2-ethyl and 4-ethyl regioisomers, which exhibit different NMR chemical shifts and IR absorption patterns due to the distinct substitution geometry.

Analytical Chemistry Quality Control Spectral Fingerprinting

Directed Synthesis of 3-Ethylphenyl Thiourea Derivatives: Regiospecific Access to Meta-Substituted Pharmacophores

3-Ethylphenyl isothiocyanate serves as the direct precursor to specific N,N'-disubstituted and N-monosubstituted thiourea derivatives that retain the 3-ethylphenyl group. For example, reaction with butylamine yields 1-butyl-3-(3-ethylphenyl)thiourea , while reaction with cyclopropylamine affords N-cyclopropyl-N-(3-ethylphenyl)thiourea . These products possess the ethyl group at the meta position relative to the thiourea linkage, a substitution pattern that cannot be accessed from the 2-ethyl or 4-ethyl isomers without a complete synthetic route redesign. Furthermore, N,N'-bis(3-ethylphenyl)thiourea is accessible via reaction of 3-ethylphenyl isothiocyanate with 3-ethylaniline .

Medicinal Chemistry Thiourea Synthesis Scaffold Diversity

Optimal Application Scenarios for 3-Ethylphenyl Isothiocyanate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Meta-Substituted Thiourea Libraries for Structure-Activity Relationship (SAR) Exploration

3-Ethylphenyl isothiocyanate is the reagent of choice when a medicinal chemistry program requires systematic exploration of the meta-ethyl substitution pattern on thiourea-based pharmacophores . The regiospecificity of the isothiocyanate-amine reaction ensures that the 3-ethylphenyl group is incorporated exclusively at the desired position, enabling generation of compound libraries that probe the effect of meta-substitution on target binding, selectivity, and pharmacokinetic properties. The distinct electronic profile of the meta-ethyl group, as established by quantum-chemical calculations, predicts differential reactivity and potentially distinct biological outcomes compared to para- or ortho-ethyl thiourea analogs [1].

Agrochemical Research: Candidate Screening Where Attenuated Antifungal Potency Is Desirable for Selectivity

Based on the class-level finding that meta-substituted phenyl isothiocyanates exhibit fair (rather than high) fungicidal activity compared to para-substituted derivatives [2], 3-ethylphenyl isothiocyanate is a rational choice for agrochemical screening programs seeking antifungal candidates with moderate potency. This intermediate activity profile may be advantageous when developing selective antifungal agents that target specific pathogens without causing broad-spectrum ecotoxicity, or when the isothiocyanate moiety is intended as a prodrug functionality that requires controlled reactivity rather than maximal intrinsic potency.

Process Chemistry: Purification Method Development Leveraging Boiling Point Differentiation

The approximately 22 °C higher boiling point of 3-ethylphenyl isothiocyanate (~267 °C) relative to its 4-ethyl regioisomer (245 °C) provides a practical physicochemical handle for separation and purification . In process development scenarios where mixtures of ethylphenyl isothiocyanate isomers may be generated, the boiling point differential enables fractional distillation as a purification strategy. Additionally, QC laboratories can use boiling point determination as a rapid identity confirmation test to distinguish between received regioisomers.

Analytical Reference Standard Program: Multi-Modal Spectral Authentication

For organizations maintaining analytical reference standard programs, 3-ethylphenyl isothiocyanate benefits from the availability of authenticated, traceable reference spectra (¹H NMR, FTIR, Raman) in the SpectraBase database, with provenance linked to an Aldrich Chemical Company sample (Catalog S39368) [3]. This enables robust identity verification against an external reference standard, which is particularly valuable when the compound is used as a starting material in GLP or GMP environments where raw material identity must be independently confirmed prior to use.

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